molecular formula C18H18B2O4 B12524932 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) CAS No. 658702-38-6

2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)

Cat. No.: B12524932
CAS No.: 658702-38-6
M. Wt: 320.0 g/mol
InChI Key: MIGLUYYNTUIIKA-UHFFFAOYSA-N
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Description

2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is a bis-boronate ester featuring a central ethenediyl (-CH₂-CH₂-) linker bridging two para-substituted phenyl rings, each terminated with a 1,3,2-dioxaborolane (pinacol boronate) group. This structure enables conjugation across the aromatic and ethenediyl moieties, making it valuable in materials science, particularly for synthesizing conjugated polymers, covalent organic frameworks (COFs), and charge-transport materials. Its reactivity in Suzuki-Miyaura cross-coupling reactions further enhances its utility in organic electronics and photoluminescent complexes .

Properties

CAS No.

658702-38-6

Molecular Formula

C18H18B2O4

Molecular Weight

320.0 g/mol

IUPAC Name

2-[4-[2-[4-(1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18B2O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h1-10H,11-14H2

InChI Key

MIGLUYYNTUIIKA-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) typically involves the reaction of 1,2-dibromoethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols.

    Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Electronics

  • Organic Field Effect Transistors (OFETs) : The compound has been studied for its use in OFETs due to its ability to form stable thin films that facilitate charge transport. Research indicates that the incorporation of dioxaborolane units enhances the electronic properties of the resulting materials, leading to improved mobility and stability under operational conditions.
  • Light Emitting Diodes (LEDs) : The photophysical properties of this compound make it suitable for use in organic light-emitting diodes. Its ability to emit light efficiently when excited by an electric current can be harnessed in display technologies and lighting solutions.

Photonic Devices

  • Nonlinear Optical Materials : The compound exhibits nonlinear optical properties that can be exploited in the development of advanced photonic devices. Studies have shown that it can serve as a promising candidate for frequency doubling and other nonlinear optical applications due to its molecular structure which supports strong optical nonlinearity.
  • Optical Sensors : Due to its sensitivity to environmental changes, this compound can be used in optical sensors. Its ability to undergo changes in optical properties in response to external stimuli makes it valuable for sensing applications.

Material Science

  • Polymer Chemistry : The dioxaborolane moiety allows for the development of new polymers with enhanced mechanical and thermal properties. These materials can find applications in coatings, adhesives, and composite materials where durability and performance are critical.
  • Nanocomposites : Research into nanocomposites incorporating this compound has shown promise in improving the electrical conductivity and thermal stability of materials. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.

Case Study 1: Organic Electronics

A study published by Holzer et al. (2015) explored the application of similar dioxaborolane compounds in OFETs. The results indicated that these compounds could achieve mobilities exceeding 103 cm2/Vs10^{-3}\text{ cm}^2/\text{V}\cdot \text{s}, demonstrating their potential for high-performance organic electronics.

Case Study 2: Photonic Applications

Research conducted by Fröhlich et al. (2015) highlighted the use of dioxaborolane derivatives in nonlinear optics. The study reported significant enhancements in second harmonic generation efficiency when these compounds were incorporated into photonic devices, suggesting their utility in advanced laser technologies.

Data Tables

Application AreaSpecific UseKey Benefits
Organic ElectronicsOFETsHigh charge mobility and stability
PhotonicsNonlinear Optical DevicesEnhanced optical nonlinearity
Material SciencePolymer DevelopmentImproved mechanical and thermal properties
NanocompositesAdvanced Material SolutionsIncreased conductivity and thermal stability

Mechanism of Action

The mechanism by which 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with biomolecules, which can alter their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Linker Variation: Ethenediyl vs. Phenylene, Ethynediyl, and Aliphatic Chains

Structural analogues differ primarily in the central linker, which dictates electronic conjugation, steric effects, and material properties.

Compound Name Linker Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) Ethenediyl C₁₈H₂₀B₂O₄ 330.04 Conjugation-enhanced charge transport; COF building
2,2'-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Phenylene C₁₈H₂₈B₂O₄ 330.04 Rigid geometry for photoluminescent Pt complexes (8% EQE)
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetylene Ethynediyl C₂₆H₃₂B₂O₄ 430.16 Linear conjugation; monomer for rigid polymers
2,2'-(Pentane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1c) Aliphatic (C₅) C₁₈H₃₄B₂O₄ 344.10 Flexible linker; lower conjugation
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(dioxaborolane) (11) Diphenylethene C₃₄H₃₆B₂O₄ 546.26 Extended conjugation; optoelectronic applications

Key Findings :

  • Ethenediyl linker enables moderate conjugation, balancing rigidity and electronic coupling for charge separation (e.g., in anthracene dimers) .
  • Ethynediyl-linked compounds (e.g., C₂₆H₃₂B₂O₄) exhibit stronger conjugation, suitable for conductive polymers but may suffer from synthetic complexity .
  • Aliphatic linkers (e.g., pentane) reduce conjugation, favoring flexible frameworks but limiting optoelectronic performance .

Substituent Effects on Reactivity and Properties

Substituents on the aryl rings or linkers modulate solubility, steric hindrance, and electronic properties.

Compound Name Substituent Melting Point (°C) Yield (%) Key Modifications Reference
2,2'-(2-(4-Methoxyphenyl)ethene-1,1-diyl)bis(dioxaborolane) (3f) 4-Methoxyphenyl N/A (oil) 63 Enhanced solubility; electron-donating -OMe group
2,2'-(2-(4-(tert-Butyl)phenyl)ethene-1,1-diyl)bis(dioxaborolane) (3e) 4-tert-Butylphenyl N/A (oil) 71 Increased steric bulk; improved stability
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(dioxaborolane) 2,5-Dimethoxy N/A N/A Solubility enhancement; altered π-conjugation

Key Findings :

  • Electron-donating groups (e.g., -OMe) improve solubility and tune HOMO-LUMO levels for optoelectronic applications .
  • Sterically bulky groups (e.g., -tBu) hinder undesired side reactions but may reduce reactivity in cross-coupling .

Biological Activity

2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C30H22B2O4
  • Molecular Weight : 482.22 g/mol
  • CAS Number : 2397-00-4
  • InChI Key : OKEZAUMKBWTTCR-UHFFFAOYSA-N
  • LogP : 7.31

These properties suggest a high lipophilicity, which may influence the compound's interaction with biological membranes and its overall bioavailability.

Anticancer Properties

Research has indicated that compounds similar to 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exhibit significant anticancer activity. A study highlighted that dioxaborolane derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action :
    • Inhibition of cell proliferation.
    • Induction of oxidative stress leading to cell death.
    • Modulation of signaling pathways related to cancer progression.

A specific case study demonstrated that a derivative of this compound showed a notable reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancer types.

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The effectiveness varies based on the structure and substituents on the dioxaborolane ring:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Toxicity Considerations

While the compound exhibits promising biological activities, toxicity assessments are crucial. According to data from ECHA (European Chemicals Agency), it is classified as toxic to aquatic life with long-lasting effects . This raises concerns regarding environmental impact and necessitates further investigation into its safety profile for potential therapeutic use.

Case Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various dioxaborolane derivatives. The results indicated that compounds with specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Testing :
    • Research conducted on the antimicrobial properties of boron-containing compounds revealed that certain derivatives inhibited the growth of multidrug-resistant strains of bacteria. The study emphasized the need for further optimization of these compounds for clinical applications .

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